N-(1-(Methylthio)propan-2-yl)thietan-3-amine
Description
N-(1-(Methylthio)propan-2-yl)thietan-3-amine: is a chemical compound with the molecular formula C7H15NS2 It is a member of the thietane family, which are four-membered sulfur-containing heterocycles
Properties
Molecular Formula |
C7H15NS2 |
|---|---|
Molecular Weight |
177.3 g/mol |
IUPAC Name |
N-(1-methylsulfanylpropan-2-yl)thietan-3-amine |
InChI |
InChI=1S/C7H15NS2/c1-6(3-9-2)8-7-4-10-5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
MDOPJGFMXNECMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC)NC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intermolecular Nucleophilic Thioetherification: One common method involves the intermolecular nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide.
Photochemical [2 + 2] Cycloadditions:
Intramolecular Substitution: The intramolecular substitution of 3-mercaptoalkyl halides or sulfonates is also a viable strategy.
Industrial Production Methods: Industrial production methods for N-(1-(Methylthio)propan-2-yl)thietan-3-amine typically involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: N-(1-(Methylthio)propan-2-yl)thietan-3-amine can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, or alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Used as an intermediate in the synthesis of more complex sulfur-containing heterocycles.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly for its structural similarity to biologically active thietane derivatives.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of N-(1-(Methylthio)propan-2-yl)thietan-3-amine involves its interaction with molecular targets through its sulfur-containing thietane ring. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a versatile tool in research.
Comparison with Similar Compounds
Thietan-3-amine hydrochloride: Similar in structure but with different substituents.
N-(1-(2-Methoxyethoxy)propan-2-yl)thietan-3-amine: Another derivative with a different substituent on the thietane ring.
Uniqueness: N-(1-(Methylthio)propan-2-yl)thietan-3-amine is unique due to its specific methylthio substituent, which imparts distinct chemical and physical properties compared to other thietane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
